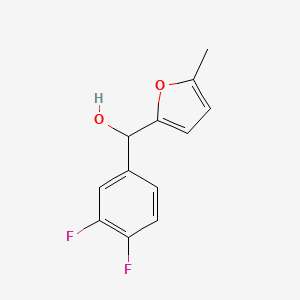

(3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDTMHXOMDWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3,4 Difluorophenyl 5 Methylfuran 2 Yl Methanol and Its Derivatives

Elucidation of Reaction Pathways for Furan (B31954) Methanol (B129727) Transformations

The transformation of furan methanols is central to the synthesis of more complex heterocyclic structures and other valuable organic compounds. The reactivity is largely governed by the hydroxyl group and its proximity to the furan ring, which can participate in a variety of acid-promoted and metal-catalyzed reactions.

Acid-Promoted Heterocyclisation Mechanisms

Acid-promoted reactions are a cornerstone of organic synthesis for transforming alcohols into various heterocyclic systems. In the case of furan methanol derivatives, acid catalysis can initiate dehydrative heterocyclisation pathways.

Detailed research findings indicate that Brønsted acids like para-toluenesulfonic acid (p-TSA) are effective catalysts for the heterocyclisation of γ-hydroxy-α,β-unsaturated ketones, which share structural similarities with protonated furan methanols. rsc.orgrsc.org The mechanism is believed to proceed through an initial protonation of the hydroxyl group, converting it into a good leaving group (water). rsc.org Subsequent departure of the water molecule generates a stabilized carbocation adjacent to the furan ring. This electrophilic center can then be attacked by an intramolecular nucleophile or trigger an electrocyclisation reaction, leading to the formation of a new ring system. For instance, the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) proceeds via a slow proton transfer to the α-carbon of the furan ring, which is the rate-limiting step. researchgate.net This highlights the furan ring's role in stabilizing intermediates, a key aspect of the reactivity of (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol. In the absence of other nucleophiles, acid catalysis can also lead to polymerization or the formation of products like benzofuran, especially at elevated temperatures. researchgate.netrsc.org

Metal-Catalyzed Cycloisomerization Mechanisms

Transition metal catalysis offers a powerful and selective alternative for intramolecular cyclization reactions. Gold, palladium, platinum, and other metals are known to catalyze the cycloisomerization of substrates containing both an alcohol and an unsaturated moiety, such as alkynyl or allenyl groups. nih.govresearchgate.nethud.ac.uk

For derivatives of this compound that incorporate additional unsaturation, metal-catalyzed cycloisomerization becomes a viable transformation pathway. Gold catalysts, in particular, are highly effective. researchgate.net The general mechanism for gold-catalyzed cycloisomerization of propargylic alcohols involves the coordination of the carbophilic gold(I) or gold(III) catalyst to the alkyne. mdpi.comresearchgate.net This activation facilitates a nucleophilic attack from the proximate hydroxyl group in a 5-exo-dig or 6-endo-dig manner. researchgate.net The resulting intermediate can then undergo protodemetalation or rearrangement to yield highly substituted furans or other oxygen-containing heterocycles. mdpi.commdpi.com Cationic gold(I) complexes have been shown to be particularly effective, leading to nearly quantitative yields in some cases. nih.gov The proposed mechanism for certain Lewis acid-catalyzed transformations involves the activation of an enone moiety to form a vinyl cation, followed by a researchgate.netacs.org-alkyl shift and subsequent cyclization to regenerate the catalyst and form the furan product. nih.gov

| Catalyst | Yield of Furan Product (%) | Notes |

|---|---|---|

| AuCl | Low | Gold(I) halide showed low efficiency. |

| AuCl₃ | Low | Gold(III) halide was also inefficient. |

| [Au(PPh₃)]OTf | Nearly Quantitative | Cationic Gold(I) complex proved highly effective. |

| PtCl₂ / PtCl₄ / PdCl₂ | Inefficient | Other transition metal salts were not effective for this specific transformation. |

Hydroxyalkylation/Alkylation (HAA) Reaction Mechanisms of Methylfuran Derivatives

Hydroxyalkylation/Alkylation (HAA) reactions are crucial carbon-carbon bond-forming strategies used to increase the carbon chain length of biomass-derived molecules, producing precursors for liquid fuels. nih.govresearchgate.net These reactions typically involve the acid-catalyzed coupling of an electron-rich furan, such as 2-methylfuran (B129897), with a carbonyl compound like furfural (B47365) or other aldehydes and ketones. rsc.org

The mechanism of the HAA reaction is an electrophilic substitution on the furan ring. The catalyst, which can be a solid acid like niobic acid or an ion-exchange resin, first protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. nih.govrsc.org The electron-rich 2-methylfuran then acts as a nucleophile, attacking the activated carbonyl carbon, typically at the C5 position, which is most susceptible to electrophilic attack. This forms a hydroxyalkylated intermediate. researchgate.net Under the reaction conditions, this intermediate can then undergo a second alkylation step with another molecule of 2-methylfuran, where the hydroxyl group is eliminated as water to form a carbocation, which is then attacked by the second furan molecule. semanticscholar.org This two-step process results in a C15 fuel precursor when 2-methylfuran reacts with furfural. rsc.org Niobic acid catalysts have shown high activity, which is attributed to their strong acidity and the presence of surface Nb-OH groups acting as Brønsted acid sites. rsc.org

Studies on Furan Ring Reactivity and Transformation Pathways

The furan ring itself is a versatile diene and aromatic system, and its inherent reactivity can be harnessed for various transformations, including aromatization and cycloaddition reactions.

Co-aromatization Mechanisms of Furan and Methanol over Zeolite Catalysts

The conversion of biomass-derived furans into valuable aromatic compounds like benzene (B151609), toluene, and xylenes (B1142099) (BTX) is a significant area of research. Co-feeding furan derivatives with methanol over zeolite catalysts, such as HZSM-5, has been shown to enhance the yield of aromatics and increase catalyst lifetime. researchgate.netacs.orgtue.nl

Initial theories suggested that the process was based on Diels-Alder chemistry, where methanol is first converted to olefins that act as dienophiles. tue.nlupubscience.com However, more recent mechanistic studies using isotope labeling have revealed that the co-aromatization of furan and methanol does not proceed via separate pathways. acs.orgtue.nl Instead, the reaction can be described by a "dual-cycle hydrocarbon pool" mechanism, similar to that observed in methanol-to-hydrocarbon (MTH) processes. acs.org In this mechanism, both furan and methanol contribute to a common pool of hydrocarbon intermediates within the zeolite pores. Furanic compounds undergo deoxygenation, while methanol forms reactive species that are incorporated into interconnected arene and alkene cycles, ultimately leading to the formation of light aromatics. acs.org Co-feeding methanol significantly boosts aromatics selectivity and reduces coke formation. researchgate.net The strong acidity of zeolites like HZSM-5 with a low Si/Al ratio is crucial for this coupling conversion. researchgate.net

| Methanol to MF Molar Ratio | MF Conversion (%) | Aromatics Yield (%) | Coke Yield (%) |

|---|---|---|---|

| 0 | 64.7 | Not specified | 22.3 |

| 5 | 100.0 | 42.0 | 11.4 |

Diels-Alder Reactions of Furan Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. rsc.org In this reaction, furan derivatives can act as the diene component. However, the aromatic character of the furan ring reduces its reactivity compared to non-aromatic dienes like cyclopentadiene. rsc.org This results in Diels-Alder reactions of furans often being reversible, a phenomenon known as the retro-Diels-Alder reaction. mdpi.com

The reactivity and selectivity (endo/exo) of these reactions are influenced by several factors, including the nature of the substituents on both the furan (diene) and the dienophile, reaction temperature, and the presence of catalysts. rsc.orgsemanticscholar.org Electron-withdrawing groups on the dienophile generally increase the reaction rate. While traditional Frontier Molecular Orbital (FMO) theory is often used to rationalize these reactions, recent computational studies suggest that other factors, such as the reduction of Pauli repulsion between reactant orbitals, play a significant role. rsc.org For furan derivatives, the reaction with dienophiles like maleic anhydride (B1165640) can lead to the formation of valuable adducts, although the low reactivity of the furan diene may necessitate catalysis by Lewis acids. mdpi.comacs.org The reversibility of the reaction can be exploited in applications such as responsive materials. rsc.org

Reactivity of the Central Hydroxyl Group in Aryl Furan Methanols

The hydroxyl (-OH) group in aryl furan methanols is a versatile functional group. The oxygen atom's high electronegativity polarizes both the C-O and O-H bonds, making the oxygen electron-rich (nucleophilic) and the attached carbon and hydrogen atoms electron-poor (electrophilic). This polarity governs the primary reaction pathways available to the alcohol functionality.

Etherification and esterification are fundamental reactions that proceed via nucleophilic substitution at the hydroxyl group or the adjacent carbon, converting the alcohol into an ether or an ester, respectively.

Etherification

The conversion of this compound to an ether can be achieved through several mechanistic pathways. The most common is the Williamson ether synthesis, which proceeds via an SN2 mechanism. This two-step process involves:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a potent nucleophile, the corresponding alkoxide.

Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming a new carbon-oxygen bond to yield the ether. For this SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions.

Another route is the acid-catalyzed dehydration of alcohols. However, this method is primarily effective for producing symmetrical ethers from primary alcohols. For secondary alcohols like this compound, this reaction is often complicated by competing E1 elimination pathways that lead to alkene formation, especially at higher temperatures.

More specialized methods can achieve chemoselective etherification. For instance, benzyl (B1604629) alcohols can be converted to their corresponding methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of the desired alcohol (methanol or ethanol).

| Reaction Type | Reagents/Catalyst | Substrate Type | Product | Key Mechanistic Feature |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Alcohol | Ether (R-O-R') | SN2 attack of alkoxide on alkyl halide. |

| Acid-Catalyzed Dehydration | H₂SO₄, heat | Primary Alcohols | Symmetrical Ether | SN2 displacement of water from a protonated alcohol by another alcohol molecule. |

| Chemoselective Etherification | TCT, DMSO, ROH | Benzyl Alcohols | Benzyl Ether | Selective conversion in the presence of other hydroxyl groups. |

Esterification

Esterification transforms the hydroxyl group into an ester functionality, typically through reaction with a carboxylic acid or its derivative. The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves the protonation of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol's hydroxyl oxygen then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

To avoid the use of strong acids and high temperatures, more reactive acylating agents can be employed. Acid chlorides and acid anhydrides react readily with alcohols to form esters. These reactions are often rapid and can be performed under mild, catalyst-free conditions, sometimes using a weak base like pyridine (B92270) to neutralize the HCl byproduct from acid chlorides.

| Reaction Type | Reagents/Catalyst | Substrate Type | Product | Key Mechanistic Feature |

| Fischer-Speier Esterification | Carboxylic Acid, H₂SO₄ (cat.), heat | Primary/Secondary Alcohols | Ester | Acid-catalyzed nucleophilic acyl substitution. |

| Acylation with Acid Chloride | Acetyl Chloride (or other RCOCl) | Alcohols | Ester | Nucleophilic attack on the highly electrophilic acyl chloride. |

| Acylation with Acid Anhydride | Acid Anhydride, DMAP (cat.) | Alcohols | Ester | DMAP-catalyzed acylation under solvent-free conditions. |

Oxidation Pathways

As a secondary alcohol, the central hydroxyl group of this compound can be oxidized to form the corresponding ketone, (3,4-difluorophenyl)(5-methylfuran-2-yl)methanone. This transformation is a cornerstone of organic synthesis, and numerous methods exist to achieve it selectively.

Catalytic oxidation offers efficient and environmentally benign options. Manganese-pincer catalysts, for example, have been shown to effectively oxidize furfuryl alcohols to the corresponding furoic acids, and by extension, can be adapted for the conversion of secondary alcohols to ketones. Similarly, vanadium-based catalysts in the presence of an oxidant like hydrogen peroxide can facilitate the oxidation of furan derivatives. A wide range of furfuryl alcohols can also be oxidized using enzymatic systems, such as those involving alcohol oxidase and chloroperoxidase, which offer high selectivity under mild conditions.

| Catalyst/Reagent System | Oxidant | Substrate Type | Product Type | Ref. |

| Manganese-PNP Pincer Catalyst | KOH (base) | Furfuryl Alcohols | Furoic Acids/Ketones | |

| Vanadyl Sulfate (VOSO₄) | Hydrogen Peroxide (H₂O₂) | Furfural | Furanone derivatives | |

| Alcohol Oxidase/Chloroperoxidase | Methanol/O₂ (for in situ H₂O₂ generation) | Secondary Furfuryl Alcohols | Pyranones (via rearrangement) | |

| Ag–CeOₓ/MCM-41 | O₂ | Tetrahydrofurfuryl alcohol | 2-Methyl tetrahydrofuran (B95107) |

Reduction Pathways (Hydrogenolysis)

The "reduction" of a benzylic alcohol like this compound typically refers to the hydrogenolysis of the carbon-hydroxyl bond, replacing the -OH group with a hydrogen atom to yield a methylene (B1212753) group. This reaction transforms the alcohol into the corresponding alkane, 2-((3,4-difluorobenzyl)methyl)-5-methylfuran.

A classic method for this transformation is the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI in situ. The mechanism involves the initial protonation of the hydroxyl group, followed by nucleophilic substitution by iodide to form a benzylic iodide intermediate. This intermediate is then reduced by another equivalent of HI to the alkane. This method is highly effective for benzylic alcohols due to the stability of the carbocation-like intermediates involved. However, the harsh acidic conditions can be detrimental to sensitive substrates like furans, potentially causing ring-opening.

Catalytic hydrogenolysis provides a milder alternative. This process involves reacting the alcohol with hydrogen gas (H₂) over a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum. The reaction proceeds by cleavage of the C-O bond on the catalyst surface. A significant challenge in the hydrogenolysis of furan-containing alcohols is preventing the simultaneous hydrogenation of the furan ring itself.

Catalytic transfer hydrogenation (CTH) is an increasingly popular method that avoids the use of high-pressure hydrogen gas. Instead, a hydrogen-donor molecule, such as a simple alcohol (isopropanol, ethanol) or formic acid, is used in the presence of a suitable catalyst. This technique can effectively reduce furanic aldehydes to alcohols and can be extended to the hydrogenolysis of C-OH bonds under relatively moderate conditions.

| Reaction Type | Reagents/Catalyst | H-Source | Key Mechanistic Feature | Ref. |

| Kiliani-type Reduction | Hydriodic Acid (HI), Red Phosphorus | HI | Formation and subsequent reduction of an alkyl iodide intermediate. | |

| Catalytic Hydrogenolysis | Pd/C, Pt/C, or Ru-based catalysts | H₂ gas | Cleavage of the C-O bond on a metal surface. | |

| Catalytic Transfer Hydrogenation (CTH) | Skeletal CuZnAl | Primary Alcohols (e.g., Ethanol) | H-transfer from donor alcohol to substrate on catalyst surface. | |

| CTH with Formic Acid | Cu/MOF-808 | Formic Acid | Formic acid decomposes on the catalyst to provide hydrogen. |

Advanced Spectroscopic and Structural Elucidation of 3,4 Difluorophenyl 5 Methylfuran 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For the target compound, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR Analysis

The proton NMR spectrum of (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the difluorophenyl ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The furan (B31954) ring protons would also resonate in the aromatic region, likely between δ 6.0 and 7.0 ppm, showing characteristic doublet or doublet of doublets splitting patterns. The methyl protons on the furan ring would produce a singlet at a higher field (around δ 2.3 ppm). The methine proton of the alcohol group would appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 5.5-6.0 ppm, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which would be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (Difluorophenyl) | 7.0 - 7.5 | m |

| Furan | 6.0 - 7.0 | m |

| Methine (CHOH) | 5.5 - 6.0 | s or d |

| Hydroxyl (OH) | Variable | br s |

| Methyl (CH₃) | ~2.3 | s |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the difluorophenyl ring would be observed in the δ 110-160 ppm range, with the carbons directly bonded to fluorine showing characteristic splitting (¹JCF). The furan ring carbons would also resonate in the aromatic region, typically between δ 105 and 155 ppm. The methine carbon of the alcohol would be found in the δ 65-75 ppm region, while the methyl carbon would appear at a much higher field, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (Difluorophenyl) | 110 - 160 |

| Furan | 105 - 155 |

| Methine (CHOH) | 65 - 75 |

| Methyl (CH₃) | ~14 |

Fluorine (¹⁹F) NMR for Fluorinated Moieties

¹⁹F NMR spectroscopy would be crucial for confirming the substitution pattern of the difluorophenyl ring. Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms at the 3- and 4-positions. The chemical shifts and the coupling constants (both F-F and F-H) would provide definitive evidence for their relative positions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be indispensable. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling networks within the aromatic and furan rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would establish long-range correlations between protons and carbons, which is essential for connecting the different structural fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pathways. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the elemental composition. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the two aromatic rings, and fragmentation of the furan ring.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water |

| [C₇H₅F₂]⁺ | Difluorophenyl cation |

| [C₅H₅O-CH₃]⁺ | Methylfuran fragment |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and furan rings would appear around 3000-3100 cm⁻¹, while the methyl C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations would produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Finally, the C-O stretching vibration of the alcohol would be expected in the 1000-1200 cm⁻¹ range.

Table 4: Predicted Characteristic Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O Stretch (Alcohol) | 1000 - 1200 |

Based on a comprehensive search of available scientific literature, there is currently no published X-ray crystallography data for the specific compound this compound. As a result, a detailed analysis of its solid-state structure and crystal packing, as requested under section 4.4, cannot be provided at this time.

Further research and experimental studies are required to determine the crystal structure of this compound. Once such data becomes available, a thorough analysis of its crystallographic parameters, molecular geometry, and supramolecular architecture can be conducted.

Computational and Theoretical Studies on 3,4 Difluorophenyl 5 Methylfuran 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

No published studies were found that specifically detail the use of Density Functional Theory (DFT) to calculate the electronic structure and energetic properties of (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol. While DFT is a common method for such analyses in related furan (B31954) and fluorophenyl compounds, globalresearchonline.netajchem-a.comresearchgate.net data for the target molecule is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of scientific databases yielded no articles reporting the use of molecular dynamics simulations to study the conformational analysis or intermolecular interactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Stability Profiles

There is no available research that has developed or applied Quantitative Structure-Property Relationship (QSPR) models to predict the reactivity and stability profiles of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies elucidating the reaction mechanisms or identifying the transition states for reactions involving this compound have been published. While DFT has been used to study the reaction mechanisms of similar molecules like furfural (B47365), researchgate.netrsc.org this specific analysis for the requested compound is not available.

Prediction of Spectroscopic Properties from Theoretical Models

There are no publications that provide theoretically predicted spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound derived from computational models. Theoretical spectroscopy is a powerful tool for such predictions, but it has not been applied to this molecule in the available literature. globalresearchonline.netolemiss.edu

Application As a Versatile Chemical Intermediate and Precursor for Novel Scaffolds

Synthesis of Complex Polycyclic Systems Incorporating Furan (B31954) and Fluorinated Moieties

The furan ring within (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol is a key structural feature that enables its use in the construction of complex polycyclic systems. Furans are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as dienes. This reactivity allows for the fusion of the furan ring with a dienophile to create bicyclic adducts, thereby introducing the difluorophenyl and methyl groups into a more complex, three-dimensional architecture.

The general scheme for such a transformation involves the reaction of the furan core with various dienophiles, such as maleimides, acrylates, or quinones. The reaction typically proceeds under thermal conditions to yield an oxa-norbornene derivative. This initial adduct can then undergo further chemical manipulation, such as ring-opening or rearrangement, to access a diverse range of polycyclic scaffolds. The presence of the 3,4-difluorophenyl group is particularly significant, as fluorine substitution can enhance the metabolic stability and binding affinity of the final molecules, a desirable trait in medicinal chemistry.

Table 1: Potential Diels-Alder Reactions with this compound

| Dienophile | Resulting Scaffold | Potential Significance |

| N-Phenylmaleimide | Oxa-bridged bicyclic imide | Core structure for biologically active compounds |

| Dimethyl acetylenedicarboxylate | Oxa-bridged bicyclic diester | Intermediate for further functionalization |

| Benzoquinone | Fused tricyclic system | Precursor for complex natural product analogues |

This strategy provides a direct route to incorporating both the furan-derived portion and the fluorinated aromatic moiety into a single, intricate polycyclic framework, making the parent compound a valuable starting material for exploratory chemistry.

Derivatization to Furan-Based Chalcones and Related α,β-Unsaturated Carbonyl Structures

This compound is a versatile precursor for the synthesis of furan-based chalcones and other α,β-unsaturated carbonyl compounds. Chalcones are a class of compounds known for their wide range of biological activities and serve as important intermediates in the synthesis of flavonoids and other heterocyclic systems. nih.gov

The synthetic pathway to these structures from the parent alcohol involves two primary steps:

Oxidation: The secondary alcohol group is first oxidized to a ketone, yielding 2-(3,4-difluorobenzoyl)-5-methylfuran. This transformation can be achieved using a variety of standard oxidizing agents.

Condensation: The resulting ketone can then undergo a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction with an appropriately substituted aromatic or heteroaromatic aldehyde to form the characteristic α,β-unsaturated ketone backbone of the chalcone structure.

Alternatively, the furan ring itself can be derivatized first. For instance, the methyl group could be oxidized to an aldehyde (5-formyl-furan), which then reacts with a substituted acetophenone. However, using the parent alcohol as described offers a direct route to chalcones where the difluorophenyl group is attached to the carbonyl carbon. The diversity of commercially available aldehydes allows for the creation of a large library of chalcone derivatives from this single precursor. Furan-based chalcones are actively studied for their potential as antimicrobial and anti-tuberculosis agents. eurekaselect.comnih.gov

Table 2: Examples of Potential Chalcone Derivatives

| Aldehyde Reactant | Resulting Chalcone Structure Name |

| Benzaldehyde | 1-(5-methylfuran-2-yl)-3-phenyl-prop-2-en-1-one derivative |

| 4-Nitrobenzaldehyde | 1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one derivative |

| 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one derivative |

This derivatization highlights the compound's role as a key building block for accessing privileged scaffolds in medicinal chemistry. researchgate.net

Development of New Catalysts or Ligands Utilizing the Aryl Furan Methanol (B129727) Core

The molecular structure of this compound contains several features that suggest its potential application in the design of novel catalysts and ligands. The furan ring's oxygen atom and the hydroxyl group's oxygen atom can both act as Lewis basic sites, capable of coordinating to metal centers. This bidentate chelation potential is a common feature in the design of effective ligands for transition metal catalysis.

Furthermore, the rigid furan ring and the adjacent stereocenter at the methanol carbon provide a well-defined spatial arrangement, which is crucial for enantioselective catalysis. The aryl furan methanol core can be modified to create a chiral ligand, which, when complexed with a metal, could catalyze asymmetric reactions. The development of sustainable catalytic pathways is an area of intense research, with a focus on upgrading biomass-derived furan derivatives into valuable chemicals. nih.govfrontiersin.org

Potential applications could include:

Asymmetric Hydrogenation: Chiral ligands derived from the core structure could be used in rhodium- or ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins.

Cross-Coupling Reactions: The difluorophenyl moiety could be further functionalized to include phosphine (B1218219) or other coordinating groups, creating ligands for palladium-catalyzed cross-coupling reactions.

Lewis Acid Catalysis: The hydroxyl group could be deprotonated to form an alkoxide, which could serve as a chiral Brønsted base or as part of a bimetallic catalyst system.

While specific applications of this compound in catalysis are not yet widely reported, its structural components are analogous to those found in established ligand families, indicating a promising area for future research.

Functionalization for Advanced Materials Applications (e.g., polymerization to resins)

The reactivity of the furan ring and the hydroxyl group makes this compound a candidate monomer for the synthesis of functionalized polymers and resins. Furan-based polymers are of growing interest as sustainable alternatives to petroleum-derived materials, often exhibiting high thermal stability and chemical resistance. researchgate.net

The polymerization of this monomer could proceed through several pathways:

Acid-Catalyzed Polymerization: Similar to the polymerization of furfuryl alcohol, acid catalysts can induce the self-polymerization of the molecule. The reaction involves the hydroxyl group of one monomer reacting with the activated furan ring of another, leading to a complex, cross-linked resinous structure. These furan resins are known for their use in composites, adhesives, and corrosion-resistant coatings. dpi-proceedings.com

Polyester or Polyurethane Formation: The hydroxyl group can react with dicarboxylic acids (or their derivatives) to form polyesters, or with diisocyanates to form polyurethanes. In this case, the aryl furan moiety would be incorporated as a pendant group along the polymer backbone, imparting specific properties such as increased rigidity, thermal stability, and altered solubility due to the fluorinated ring.

The incorporation of the 3,4-difluorophenyl group into the polymer structure is expected to enhance properties such as hydrophobicity, thermal stability, and dielectric performance, making the resulting materials suitable for applications in electronics or other advanced technologies.

Future Research and Unexplored Reactivity of this compound

The exploration of novel chemical compounds is a cornerstone of advancements in medicine, materials science, and chemical synthesis. This compound, a molecule combining a fluorinated aromatic ring with a biomass-derivable furan moiety, represents an intriguing yet underexplored scaffold. While its specific applications are not yet established, its structural features suggest significant potential. The future of research into this compound lies in developing efficient and sustainable synthetic methodologies, uncovering its latent reactivity through catalysis, understanding its reaction mechanisms, and leveraging its structure to create novel materials.

Future Research Directions and Unexplored Reactivity

Future investigations into (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol are poised to unlock its full potential. The convergence of green chemistry principles, advanced catalytic methods, and computational studies will be instrumental in defining its role in synthetic and materials chemistry.

The principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key tenet of green chemistry. researchgate.net Current synthetic routes to aryl-heteroarylmethanols often rely on stoichiometric organometallic reagents (e.g., Grignard or organolithium compounds) and multi-step processes that generate significant waste. Future research should focus on developing more sustainable and atom-economical alternatives.

Key areas for development include:

Catalytic C-H Functionalization: Direct coupling of 3,4-difluorobenzene with 5-methyl-2-furaldehyde via C-H activation would represent a highly atom-economical route, eliminating the need for pre-functionalized starting materials.

Biomass-Derived Feedstocks: The 5-methylfuran-2-yl moiety can be sourced from lignocellulosic biomass. mdpi.comnih.gov Research into integrated processes that convert biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) or 2-methylfuran (B129897) directly into the target molecule would significantly enhance the sustainability of its synthesis. mdpi.comnih.govnih.gov

Transfer Hydrogenation: Instead of using metal hydrides for the reduction of a precursor ketone, catalytic transfer hydrogenation employing sustainable hydrogen donors like isopropanol (B130326) or formic acid offers a safer and greener alternative. rsc.org This approach avoids the use of high-pressure hydrogen gas and precious metal catalysts. rsc.org

Reagentless Synthesis: Exploring methodologies that proceed under the influence of heat, light, or electricity without stoichiometric reagents can lead to inherently green synthetic strategies with minimal waste generation. researchgate.net

The following table summarizes potential sustainable synthetic strategies compared to traditional methods.

| Feature | Traditional Synthesis (e.g., Grignard) | Future Sustainable Routes |

| Starting Materials | Halogenated aromatics, magnesium | Unactivated arenes, biomass-derived furans |

| Key Transformation | Grignard addition to aldehyde | Catalytic C-H activation, transfer hydrogenation |

| Atom Economy | Low to moderate | High to excellent rsc.orgrsc.org |

| Byproducts | Stoichiometric magnesium salts | Catalytic amounts of waste, water |

| Sustainability | Relies on petrochemicals, generates waste | Utilizes renewable feedstocks, minimizes waste nih.gov |

The unique combination of a difluorophenyl ring, a furan (B31954) nucleus, and a secondary alcohol functional group in this compound opens a vast landscape for catalytic transformations. Controlling the selectivity of these reactions is paramount for accessing diverse chemical structures.

Furan Ring Transformations: The furan ring is a versatile synthon. acs.org Future research could explore:

Selective Hydrogenation: Catalytic hydrogenation could selectively reduce the furan ring to a tetrahydrofuran (B95107) derivative while preserving the aromatic ring and hydroxyl group, leading to compounds with different physical and biological properties. nih.govresearchgate.net

Diels-Alder Reactions: The furan can act as a diene in [4+2] cycloadditions, providing access to complex oxabicyclic structures. nih.govacs.org The influence of the difluorophenylmethanol substituent on the stereoselectivity of this reaction is an unexplored area.

Ring-Opening: Acid-catalyzed ring-opening of the furan moiety can yield 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. acs.org

Hydroxyl Group Reactivity: The secondary alcohol is a key site for derivatization.

Asymmetric Synthesis: Developing catalytic asymmetric routes to synthesize enantiomerically pure (R)- or (S)-(3,4-difluorophenyl)(5-methylfuran-2-yl)methanol is a critical goal, as stereochemistry is often crucial for biological activity. nih.gov This can be achieved through the asymmetric addition of an organometallic reagent to 5-methyl-2-furaldehyde. nih.gov

Catalytic Etherification/Esterification: Green catalytic methods for etherification or esterification would provide access to a wide range of derivatives without the use of stoichiometric activating agents.

C-F Bond Functionalization: While challenging, the selective catalytic activation of C-F bonds on the phenyl ring could enable the introduction of new functional groups, dramatically expanding the chemical space accessible from this core structure.

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product selectivity. For this compound, this involves elucidating the pathways of both its formation and its subsequent transformations.

Kinetic and Spectroscopic Studies: In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time data on reactant consumption, intermediate formation, and product distribution. These experimental data are crucial for validating proposed mechanisms.

Isotopic Labeling: The use of isotopically labeled reactants (e.g., using deuterium) can help trace the path of atoms throughout a reaction, providing definitive evidence for specific bond-breaking and bond-forming events.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the chemo- and stereoselectivity of catalytic processes. researchgate.net This theoretical insight can guide experimental design and explain observed reactivity, accelerating the development of new transformations. For instance, computational studies could predict the most favorable site for electrophilic attack on the furan ring or the binding mode of the molecule in a catalyst's active site. youtube.com

The structural components of this compound suggest its potential as a building block for novel functional materials and polymers. researchgate.net

Polymer Monomers: The hydroxyl group can be used as a reactive site for polymerization. For example, conversion to a diol or dicarboxylic acid derivative could enable its use as a monomer for synthesizing polyesters or polyurethanes. The furan ring itself can participate in Diels-Alder polymerization reactions.

Fluorinated Materials: The presence of two fluorine atoms can impart unique properties to resulting materials, such as increased thermal stability, chemical resistance, and hydrophobicity. Derivatization could lead to the creation of specialized fluoropolymers or liquid crystals.

Bio-based Plastics: Given that the furan component can be derived from biomass, polymers synthesized from this molecule could contribute to the development of more sustainable plastics. researchgate.net Furan-based polyesters, such as polyethylene (B3416737) furanoate (PEF), are already being explored as bio-based alternatives to PET. The inclusion of the difluorophenyl group could create a new class of furan-based polymers with enhanced properties.

The following table outlines potential derivatization strategies and their applications in materials science.

| Derivative Class | Potential Synthetic Strategy | Target Material Application | Key Properties |

| Diols/Diacids | Oxidation of methyl group; additional hydroxylation | Polyesters, Polyurethanes | Bio-based, potentially enhanced thermal stability |

| Dienes | Dehydration of alcohol | Diels-Alder Polymers | Cross-linked materials, thermosets |

| Acrylates/Methacrylates | Esterification with (meth)acryloyl chloride | Functional Polymers | Coatings, adhesives with fluorinated properties |

| Liquid Crystals | Attachment of mesogenic groups | Display technologies | Modified phase behavior due to fluorine |

Q & A

Q. What are the common synthetic routes for (3,4-difluorophenyl)(5-methylfuran-2-yl)methanol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed condensation between 2-methylfuran derivatives and substituted benzyl alcohols. For example, describes alkylation of 2-methylfuran with 2-hydroxybenzyl alcohols to form furyl(aryl)methanol analogs. Key factors include:

- Catalyst choice : HCl in ethanol or Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions (e.g., polymerization of furan rings).

- Solvent : Dry THF or dichloromethane enhances electrophilic reactivity.

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts alkylation | HCl/EtOH | 0–5 | 60–70 | |

| Acid-catalyzed condensation | H₂SO₄ | 25 | 45–55 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- ¹H/¹³C NMR : The difluorophenyl group shows splitting patterns (e.g., doublets for aromatic protons due to fluorine coupling). The furan ring protons resonate at δ 6.2–7.0 ppm, while the methanol proton appears as a broad singlet (~δ 2.5–3.5 ppm) .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and furan C-O-C absorption (~1015 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 for [M+H]⁺) and fragmentation patterns help validate the structure .

Advanced Research Questions

Q. How can conflicting solubility or stability data in literature be resolved for this compound?

Answer: Discrepancies often arise from impurities or solvent interactions. Methodological approaches include:

- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect trace impurities affecting solubility .

- Stability studies : Conduct accelerated degradation tests under varying pH (e.g., 1–10), temperature (25–60°C), and light exposure. Monitor via UV-Vis spectroscopy (λmax ~270 nm for furan absorption) .

- Solvent selection : Compare solubility in polar aprotic (DMF, DMSO) vs. non-polar solvents (hexane) to identify optimal storage conditions .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays, and how are structure-activity relationships (SAR) analyzed?

Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the difluorophenyl ring to enhance membrane permeability. shows fluorinated oxadiazole derivatives exhibit improved antimicrobial activity .

- SAR analysis : Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli for analogs with varying substituents:

| Substituent | MIC (S. aureus) | MIC (E. coli) | Reference |

|---|---|---|---|

| 3,4-Difluorophenyl | 12.5 µg/mL | 25 µg/mL | |

| 4-Methoxyphenyl | 50 µg/mL | 50 µg/mL |

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or assess membrane disruption via propidium iodide staining .

Q. How can computational methods predict reactivity or regioselectivity in further functionalization?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The difluorophenyl group directs substitutions to the para-position due to electron-withdrawing effects .

- Molecular docking : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Adjust substituents to enhance hydrogen bonding or π-π stacking .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.